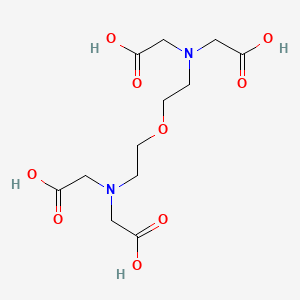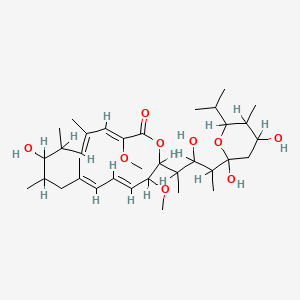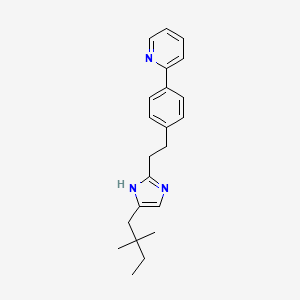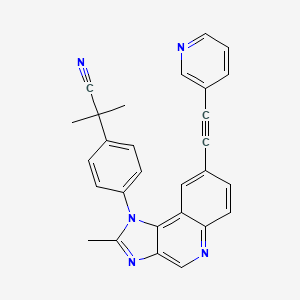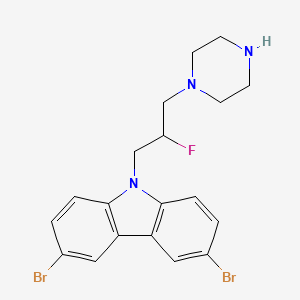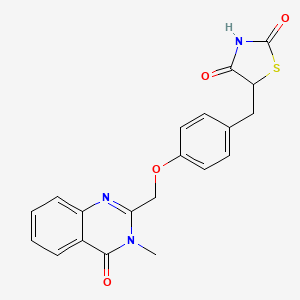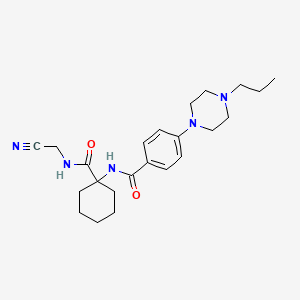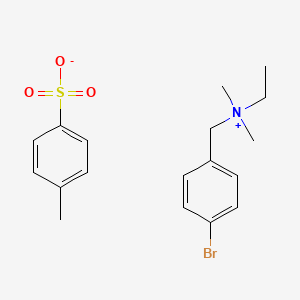
Tosylate de bretylium
Vue d'ensemble
Description
Bretylium tosylate, also known as Bretylium, is an antiarrhythmic agent . It blocks the release of noradrenaline from nerve terminals, decreasing output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic .
Synthesis Analysis
Alkyl esters of sulfonic acids, particularly methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are a common class of reagents used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .Molecular Structure Analysis
Bretylium tosylate crystallizes in space group C2/c with a = 32.6238 (4), b = 12.40353 (14), c = 9.93864 (12) Å, β = 101.4676 (10), V = 3941.39 (5) Å3, and Z = 8 .Chemical Reactions Analysis
The presence of any residual alcohols from synthetic reaction or recrystallization steps may result in the formation of alkyl esters of the sulfonic acids .Physical And Chemical Properties Analysis
Bretylium tosylate has a molecular formula of C11H17BrN and a molar mass of 243.168 g·mol−1 .Applications De Recherche Scientifique
Traitement des arythmies ventriculaires
Le tosylate de bretylium est utilisé pour traiter les arythmies ventriculaires mettant la vie en danger, principalement la fibrillation ventriculaire et la tachycardie ventriculaire, qui n'ont pas répondu au traitement par des agents antiarythmiques de première ligne . Il est utilisé en médecine d'urgence et en cardiologie pour la prise en charge aiguë de ces affections .
Inhibition de la libération de noradrénaline
Le this compound bloque la libération de noradrénaline du système nerveux sympathique périphérique . Cette action peut être bénéfique dans les cas où il existe une suractivité du système nerveux sympathique.
Effet inotrope positif sur le myocarde
Le this compound a un effet inotrope positif direct sur le myocarde . Cela signifie qu'il peut augmenter la force de contraction du muscle cardiaque, ce qui peut être utile dans certaines affections cardiaques.
Effet bloquant sur la transmission nerveuse sympathique postganglionnaire
Le this compound a un effet bloquant sur la transmission nerveuse sympathique postganglionnaire . Cela peut contribuer à réduire les effets de l'activité excessive du système nerveux sympathique sur le cœur.
Inhibition des canaux K(+) dépendants du voltage
Le principal mode d'action du this compound est considéré comme étant l'inhibition des canaux K(+) dépendants du voltage . Cette action peut contribuer à stabiliser l'activité électrique des cellules cardiaques, prévenant ainsi les arythmies.
Utilisation dans les cœurs canins avec un intervalle QT long induit par la quinidine
Le this compound a été étudié pour ses effets sur la réfractairité ventriculaire et son hétérogénéité, et le seuil de fibrillation ventriculaire dans les cœurs canins avec un intervalle QT long induit par la quinidine . Il a été constaté qu'il diminuait la dispersion temporelle et augmentait le seuil de fibrillation ventriculaire .
Mécanisme D'action
Target of Action
Bretylium tosylate primarily targets the peripheral sympathetic nervous system . It inhibits the release of noradrenaline from nerve terminals, effectively decreasing output from the peripheral sympathetic nervous system .
Mode of Action
Bretylium tosylate’s mode of action is thought to be the inhibition of voltage-gated K(+) channels . Recent evidence has shown that bretylium may also inhibit the Na,K-ATPase by binding to the extracellular K-site .
Biochemical Pathways
Bretylium tosylate affects the biochemical pathways related to the release of noradrenaline. By inhibiting the release of noradrenaline, it decreases the output from the peripheral sympathetic nervous system . This results in changes in the downstream effects of noradrenaline on various physiological processes.
Pharmacokinetics
Bretylium tosylate is poorly absorbed orally, requiring either intramuscular or intravenous administration . The elimination half-life ranges from 4 to 17 hours . Approximately 70-80% of the drug is excreted in urine within 24 hours . These properties impact the bioavailability of bretylium tosylate and necessitate dosage modification in renal disease .
Result of Action
The result of bretylium tosylate’s action is the suppression of ventricular fibrillation and ventricular arrhythmias . It achieves this by depressing adrenergic nerve terminal excitability, which inhibits norepinephrine release . This leads to a decrease in the output from the peripheral sympathetic nervous system .
Action Environment
The action of bretylium tosylate can be influenced by various environmental factors. For instance, renal dysfunction can reduce the renal clearance of bretylium, leading to a significant reduction in the apparent volume of distribution . Additionally, the drug’s efficacy can be affected by the presence of other drugs. For example, quinidine and procainamide may potentiate the hypotensive effects of bretylium .
Safety and Hazards
Bretylium tosylate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment . Rapid intravenous administration may cause severe nausea and vomiting, and intramuscular injection at the same site may cause atrophy and necrosis of muscle tissue .
Propriétés
IUPAC Name |
(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNWTZZBKCOPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022685 | |
| Record name | Bretylium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
61-75-6 | |
| Record name | Bretylium tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bretylium tosylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bretylium tosylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bretylium tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bretylium tosilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRETYLIUM TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)


